Cas no 876716-85-7 (4-(2,6-dimethylmorpholin-4-yl)butan-1-amine)
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2,6-Dimethyl-morpholin-4-yl)-butylamine
- 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine
- EN300-58131
- AB00998589-01
- AKOS000161726
- AKOS022420156
- 4-(2,6-Dimethylmorpholino)butan-1-amine
- AB00998589-03
- 876716-85-7
- BKB71685
- NCGC00333199-01
- F2187-2327
-
- MDL: MFCD07801134
- Inchi: 1S/C10H22N2O/c1-9-7-12(6-4-3-5-11)8-10(2)13-9/h9-10H,3-8,11H2,1-2H3
- InChI Key: ODJBPQYPAKLTSU-UHFFFAOYSA-N
- SMILES: O1C(C)CN(CCCCN)CC1C
Computed Properties
- Exact Mass: 186.173213330g/mol
- Monoisotopic Mass: 186.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.5Ų
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D240036-100mg |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D240036-500mg |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 500mg |
$ 320.00 | 2022-06-05 | ||
| TRC | D240036-1g |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 1g |
$ 500.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745045-1g |
4-(2,6-Dimethylmorpholino)butan-1-amine |
876716-85-7 | 98% | 1g |
¥2469.00 | 2024-04-27 | |
| Ambeed | A618380-1g |
4-(2,6-Dimethylmorpholino)butan-1-amine |
876716-85-7 | 98% | 1g |
$476.0 | 2025-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13008-100.0mg |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 95% | 100.0mg |
¥616.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13008-250.0mg |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 95% | 250.0mg |
¥823.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13008-500.0mg |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 95% | 500.0mg |
¥1373.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13008-1.0g |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 95% | 1.0g |
¥2061.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13008-5.0g |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine |
876716-85-7 | 95% | 5.0g |
¥6156.0000 | 2025-04-11 |
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine Suppliers
4-(2,6-dimethylmorpholin-4-yl)butan-1-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine
Recent Advances in the Study of 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine (CAS: 876716-85-7)
The compound 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine (CAS: 876716-85-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholine core and amine functionality, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
One of the most notable findings in recent literature is the use of 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine as a building block for the development of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the structural features of this compound make it a promising scaffold for designing selective inhibitors. Researchers have reported its incorporation into compounds that exhibit potent activity against specific kinase isoforms, with improved pharmacokinetic properties compared to earlier generations of inhibitors.
In addition to its role in kinase inhibitor development, 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine has been studied for its potential as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that derivatives of this compound may interact with serotonin and dopamine receptors, indicating possible applications in the treatment of psychiatric and neurodegenerative disorders. These findings are supported by molecular docking studies that highlight the compound's ability to bind to key receptor sites with high affinity.
Another area of interest is the compound's utility in the synthesis of antimicrobial agents. Recent research has demonstrated that 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine can be functionalized to produce derivatives with broad-spectrum antibacterial and antifungal activity. These derivatives have shown efficacy against drug-resistant strains, making them candidates for further development in the face of rising antimicrobial resistance.
The synthetic pathways for 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine have also been optimized in recent studies, with a focus on improving yield and scalability. Green chemistry approaches, such as the use of catalytic methods and solvent-free reactions, have been employed to reduce environmental impact while maintaining high purity and efficiency. These advancements are critical for the compound's potential industrial-scale production.
In conclusion, 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine (CAS: 876716-85-7) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to CNS drug discovery and antimicrobial agent synthesis. Continued research into its derivatives and mechanisms of action is expected to yield further breakthroughs in these areas. The compound's structural flexibility and bioactive potential make it a valuable asset in the ongoing quest for novel therapeutics.
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